molecular formula C20H23N3O4 B10993600 N-{4-[(2-methoxybenzyl)carbamoyl]phenyl}morpholine-4-carboxamide

N-{4-[(2-methoxybenzyl)carbamoyl]phenyl}morpholine-4-carboxamide

Cat. No.: B10993600
M. Wt: 369.4 g/mol
InChI Key: PVTLRGJMDMQVAT-UHFFFAOYSA-N
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Description

N-{4-[(2-methoxybenzyl)carbamoyl]phenyl}morpholine-4-carboxamide is a complex organic compound with the molecular formula C20H23N3O4 and a molecular weight of 369.4143 g/mol . This compound is characterized by the presence of a morpholine ring, a phenyl group, and a methoxybenzyl moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-methoxybenzyl)carbamoyl]phenyl}morpholine-4-carboxamide typically involves the formation of carbamates through carbamoylation reactions. One common method includes the reaction of N-substituted carbamoyl chlorides with substituted phenols . This reaction can be carried out in situ to avoid the direct manipulation of sensitive reactants. Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .

Industrial Production Methods

Industrial production of this compound may involve large-scale carbamoylation reactions using economical carbamoyl donors such as methyl carbamate in the presence of catalysts like tin . The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-methoxybenzyl)carbamoyl]phenyl}morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-{4-[(2-methoxybenzyl)carbamoyl]phenyl}morpholine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(2-methoxybenzyl)carbamoyl]phenyl}morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-{4-[(2-methoxybenzyl)carbamoyl]phenyl}morpholine-4-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties and biological activities

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

N-[4-[(2-methoxyphenyl)methylcarbamoyl]phenyl]morpholine-4-carboxamide

InChI

InChI=1S/C20H23N3O4/c1-26-18-5-3-2-4-16(18)14-21-19(24)15-6-8-17(9-7-15)22-20(25)23-10-12-27-13-11-23/h2-9H,10-14H2,1H3,(H,21,24)(H,22,25)

InChI Key

PVTLRGJMDMQVAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)NC(=O)N3CCOCC3

Origin of Product

United States

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